5-Methyl-7-hydroxyisoflavone
Overview
Description
5-Methyl-7-hydroxyisoflavone, also known as methoxyisoflavone, is a chemical compound that has been marketed as a bodybuilding supplement . It is a type of isoflavone, a class of flavonoids that are mostly found in leguminous plants .
Synthesis Analysis
Isoflavones are secondary metabolites derived from the phenylpropanoid pathway, mostly found in leguminous plants . They play a key role in plant-environment interactions and act as phytoalexins . A number of structural and regulatory genes involved in isoflavone biosynthesis in plants have been identified and characterized .Molecular Structure Analysis
The GC-MS analysis of the TMS derivative of 5-methyl-7-hydroxy-isoflavone shows a molecular ion at m/z 324 and the characteristic fragment ions: m/z 309, 222, and 102 .Chemical Reactions Analysis
Isoflavones, including 5-Methyl-7-hydroxyisoflavone, can undergo various biotransformation reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation .Physical And Chemical Properties Analysis
The molecular formula of 5-Methyl-7-hydroxyisoflavone is C16H12O3, and its molecular weight is 252.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Metabolic Pathways and Identification
A study by Lecompte et al. (2014) on methoxyisoflavone (5-methyl-7-methoxyisoflavone) explored its metabolic pathways using ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry. This research provides insights into the metabolic transformation of this compound, identifying five metabolites and their specific fragmentation patterns, which are essential for understanding its biological processing and potential applications (Lecompte et al., 2014).
Biotransformation by Intestinal Bacteria
The study of methoxyisoflavones' biotransformation by human intestinal bacterium Blautia sp. MRG-PMF1 was detailed by Kim et al. (2014). This research is crucial for understanding how these compounds are metabolized in the human gut, potentially leading to novel bioactive compounds through microbial conversion (Kim et al., 2014).
Synthesis and Medical Application
Li Shu-quan (2010) discussed the synthesis techniques and development progress of 7-hydroxyisoflavone and its derivatives, which are significant as intermediates in producing antiosteoporosis drugs and other medical applications (Li Shu-quan, 2010).
Enzymatic Biotransformation Studies
A study conducted by Seeger et al. (2003) investigated the biotransformation of natural and synthetic isoflavonoids using recombinant microbial enzymes. This research provides valuable insights into the enzymatic processes that can modify isoflavonoids, potentially leading to new drug development strategies (Seeger et al., 2003).
Crystal Structure Analysis
The crystallization, identification, and characterization of 7-hydroxyisoflavone's different polymorphs and solvates were studied by Gong et al. (2016), offering insights into its molecular conformation and crystal structure, crucial for pharmaceutical applications (Gong et al., 2016).
Aromatase Inhibition for Cancer Prevention
Ta & Walle (2007) examined the potential of methylated flavones, including variations of hydroxyisoflavone, as aromatase inhibitors. This research is significant for developing cancer chemopreventive/chemotherapeutic agents (Ta & Walle, 2007).
Safety And Hazards
properties
IUPAC Name |
7-hydroxy-5-methyl-3-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)8-14-15(10)16(18)13(9-19-14)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGROPIASMMBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558070 | |
Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-hydroxyisoflavone | |
CAS RN |
55338-30-2 | |
Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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